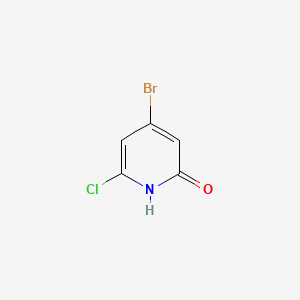
4-Bromo-2-chloro-6-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-chloro-6-hydroxypyridine” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom at the 4th position, a chlorine atom at the 2nd position, and a hydroxy group at the 6th position of the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-bromo-2-Hydroxypyridine (3-Br-2HyP), has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular structures of these compounds have been optimized, and their Molecular Electrostatic Potential (MEP) has been computed .Chemical Reactions Analysis
The reactions of pyridines with organomagnesiums and organolithiums have been studied . For example, all three pyridylmagnesium halide isomers have been obtained, and 4-Bromo-2,3,5,6-tetrafluoropyridine, pentachloropyridine, and pentabromopyridine accommodate the metal all in the 4-position .Physical and Chemical Properties Analysis
The physical and chemical properties of haloalkanes, which are related to halogenated pyridines, have been studied . Haloalkanes are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms .科学的研究の応用
Structural and Chemical Transformations
4-Bromo-2-chloro-6-hydroxypyridine serves as a precursor for various structural transformations and synthesis pathways in chemical research. It is involved in the migration of halogen atoms under specific conditions, as demonstrated by the formation of related halogenated pyridines through chlorination and bromination reactions. Such processes underscore its utility in synthesizing halogen-substituted pyridine derivatives with potential applications in pharmaceuticals and materials science (Hertog & Schogt, 2010).
Photophysical and Electrochemical Properties
The compound also finds relevance in the study of photophysical and electrochemical properties of cyclometalated complexes. Research involving functionalized pyridines, akin to this compound, has led to insights into the synthesis and behavior of iridium(III) complexes. These studies reveal how substituents on pyridine rings affect the redox and luminescent properties of metal complexes, which is critical for developing advanced materials for optoelectronic applications (Neve et al., 1999).
Crystallography and Material Science
In crystallography, the study of halogen bonding and hydrogen bonding in halogen-substituted pyridines provides valuable information on molecular packing, stability, and interactions within crystalline structures. Such research contributes to the broader understanding of molecular design principles critical in material science and pharmaceutical formulation (Monroe & Turnbull, 2019).
Synthesis of Complex Molecules
Furthermore, this compound is instrumental in the synthesis of complex molecules, demonstrating its role in the generation of pyridyne intermediates for regioselective reactions. This highlights its importance in organic synthesis, offering pathways to novel compounds with potential applications ranging from medicinal chemistry to material sciences (Walters et al., 1992).
Coordination Chemistry and Catalysis
In coordination chemistry, its derivatives facilitate the formation of metal complexes, exploring the coordination behavior and catalytic potentials of such complexes. Research in this area aims at uncovering new catalysts for chemical transformations, thereby advancing synthetic methodologies and industrial processes (Takjoo et al., 2013).
作用機序
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction leads to the formation of new carbon-carbon bonds .
Action Environment
The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-6-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVCZQWMMAULSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)
![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)
![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)


![8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2873107.png)
![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)
![3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2873114.png)
![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)
